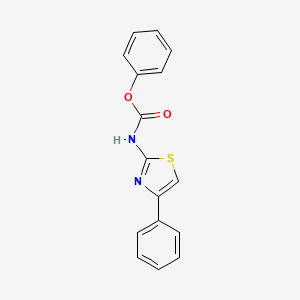![molecular formula C14H10ClFN4S B11532731 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B11532731.png)
5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 2-chloro-6-fluorophenyl and phenyl groups, along with the sulfanyl linkage, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Introduction of the 2-Chloro-6-Fluorophenyl Group: This step involves the reaction of the tetrazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Sulfanyl Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole
- 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole
- 5-{[(2-Bromophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole
Uniqueness
5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C14H10ClFN4S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C14H10ClFN4S/c15-12-7-4-8-13(16)11(12)9-21-14-17-18-19-20(14)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
ZAFBCXBJOMVJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11532650.png)
![2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532653.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11532656.png)

![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11532674.png)
![4-(3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11532675.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11532677.png)

![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11532687.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide](/img/structure/B11532689.png)
![Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone](/img/structure/B11532699.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11532712.png)
![N,N'-bis[(E)-(3,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11532719.png)
![methyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11532723.png)
